

# Application Notes and Protocols: Synthesis of Celecoxib Analogues via Pyrazole Intermediates

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## Compound of Interest

Compound Name: *1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine*

Cat. No.: *B1320231*

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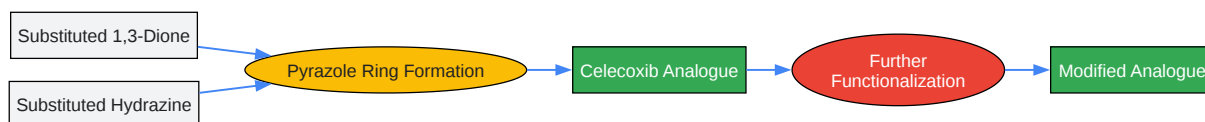
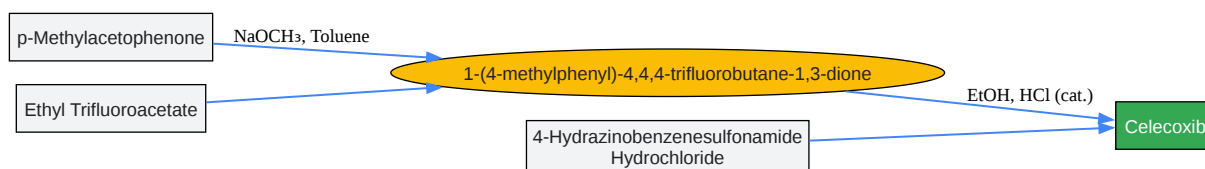
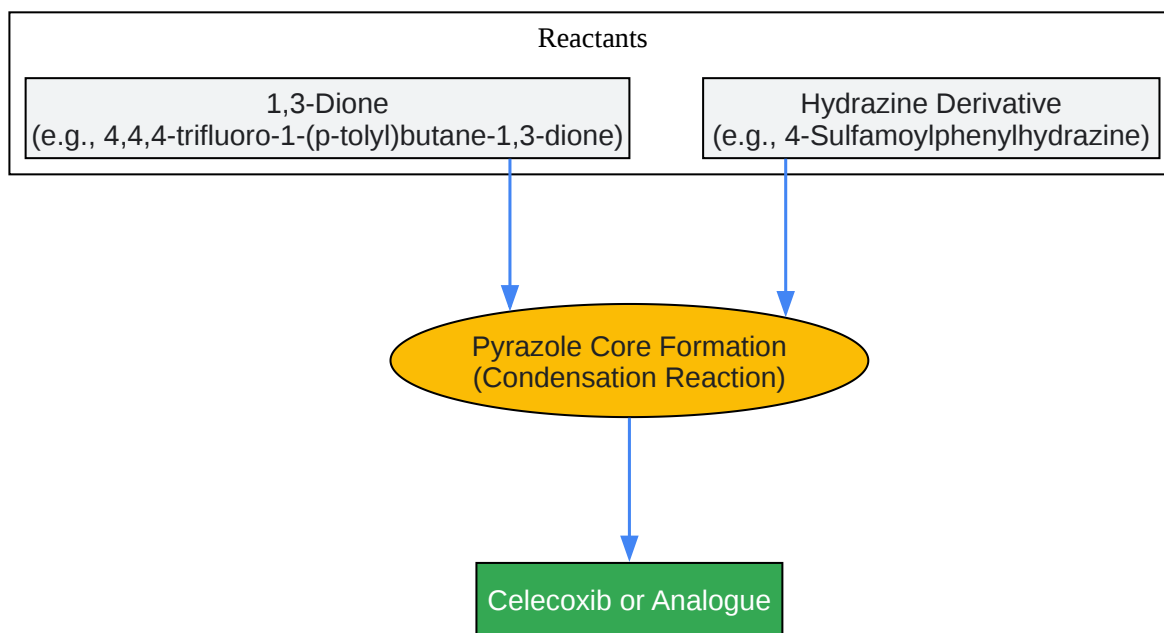
These application notes provide detailed protocols and compiled data for the synthesis of celecoxib and its analogues, leveraging versatile pyrazole intermediates. The methodologies outlined are based on established literature procedures and are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

## Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely recognized anti-inflammatory drug.<sup>[1][2]</sup> Its 1,5-diarylpyrazole core structure serves as a valuable scaffold for the development of novel therapeutic agents with potentially enhanced efficacy, selectivity, or reduced side effects.<sup>[2]</sup> The synthesis of celecoxib analogues primarily revolves around the construction of the central pyrazole ring, typically through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.<sup>[1][3]</sup> Modifications at the N1-phenylsulfonyl and C5-phenyl moieties allow for the exploration of the structure-activity relationship (SAR) and the development of new chemical entities. This document details the synthetic routes and experimental procedures for preparing key pyrazole intermediates and their subsequent conversion to celecoxib and its analogues.

## Core Synthetic Strategy: Pyrazole Ring Formation

The cornerstone of celecoxib synthesis is the Knorr-type pyrazole synthesis, which involves the reaction of a  $\beta$ -diketone with a hydrazine derivative. In the case of celecoxib, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is condensed with 4-hydrazinobenzenesulfonamide.[1] This approach offers a convergent and efficient route to the desired 1,5-diarylpyrazole scaffold.



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## References

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